5-Chloro-2-propyl-4-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-propylpyridine-4-carbonitrile is a chemical compound with the molecular formula C9H9ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-propylpyridine-4-carbonitrile typically involves the reaction of 2-propylpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5-position of the pyridine ring. The nitrile group is introduced through a subsequent reaction with a cyanating agent like sodium cyanide or potassium cyanide.
Industrial Production Methods
In industrial settings, the production of 5-chloro-2-propylpyridine-4-carbonitrile is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control the reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-propylpyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-2-propylpyridine-4-carbonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-propylpyridine-4-carbonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating receptor functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Propylpyridine
- 5-Chloro-2-methylpyridine
- 4-Cyanopyridine
Uniqueness
5-Chloro-2-propylpyridine-4-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H9ClN2 |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
5-chloro-2-propylpyridine-4-carbonitrile |
InChI |
InChI=1S/C9H9ClN2/c1-2-3-8-4-7(5-11)9(10)6-12-8/h4,6H,2-3H2,1H3 |
InChI Key |
AXOAAZLLTVGGLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=N1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.